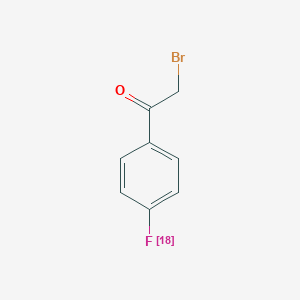

(18F) 4-Fluorophenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(18F) 4-Fluorophenacyl bromide, also known as 4-FPAB, is a radioactive compound that is widely used in scientific research for imaging purposes. It is a derivative of phenacyl bromide and is labeled with the radioactive isotope fluorine-18. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of (18F) 4-Fluorophenacyl bromide involves its binding to specific target molecules in the body. The radioactive fluorine-18 emits positrons, which interact with nearby electrons to produce gamma rays. These gamma rays are detected by the PET scanner, allowing researchers to visualize the distribution of (18F) 4-Fluorophenacyl bromide in the body.

Biochemical and Physiological Effects:

(18F) 4-Fluorophenacyl bromide has no known biochemical or physiological effects on the body. It is rapidly cleared from the body after imaging studies and does not accumulate in the tissues.

Advantages and Limitations for Lab Experiments

The advantages of using (18F) 4-Fluorophenacyl bromide in lab experiments include its high sensitivity and specificity for PET imaging studies. It allows researchers to visualize and measure biological processes in vivo, which can provide valuable insights into disease mechanisms and treatment efficacy. The limitations of using (18F) 4-Fluorophenacyl bromide include its short half-life, which limits the time available for imaging studies. It also requires specialized equipment and expertise to handle radioactive materials safely.

Future Directions

There are several future directions for the use of (18F) 4-Fluorophenacyl bromide in scientific research. One potential application is in the development of new diagnostic tools for various diseases, including cancer and neurological disorders. It could also be used to study the mechanisms of drug action and to evaluate the efficacy of new treatments. Additionally, there is potential for the development of new radiopharmaceuticals that incorporate (18F) 4-Fluorophenacyl bromide as a tracer. These new compounds could provide improved sensitivity and specificity for PET imaging studies.

Synthesis Methods

The synthesis of (18F) 4-Fluorophenacyl bromide is typically achieved through a nucleophilic substitution reaction. The precursor molecule, 4-bromophenacyl bromide, is first synthesized and then labeled with the radioactive isotope fluorine-18 using a cyclotron. The resulting compound is purified using high-performance liquid chromatography (HPLC) to obtain a pure product.

Scientific Research Applications

(18F) 4-Fluorophenacyl bromide is primarily used in positron emission tomography (PET) imaging studies. PET is a non-invasive imaging technique that allows researchers to visualize and measure physiological processes in vivo. The radioactive properties of (18F) 4-Fluorophenacyl bromide make it an excellent tracer for PET imaging studies. It has been used to image various biological processes, including blood flow, glucose metabolism, and receptor binding.

properties

CAS RN |

112368-54-4 |

|---|---|

Product Name |

(18F) 4-Fluorophenacyl bromide |

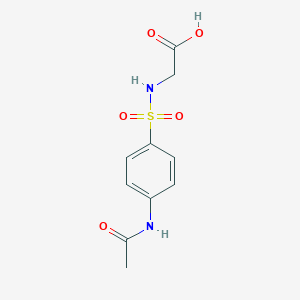

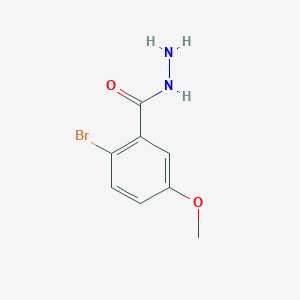

Molecular Formula |

C8H6BrFO |

Molecular Weight |

216.04 g/mol |

IUPAC Name |

2-bromo-1-(4-(18F)fluoranylphenyl)ethanone |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i10-1 |

InChI Key |

ZJFWCELATJMDNO-LMANFOLPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)CBr)[18F] |

SMILES |

C1=CC(=CC=C1C(=O)CBr)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)F |

synonyms |

(18F) 4-fluorophenacyl bromide 4-fluorophenacyl bromide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)